1,1-Dibromo-2,2-diethoxyethane

Descripción general

Descripción

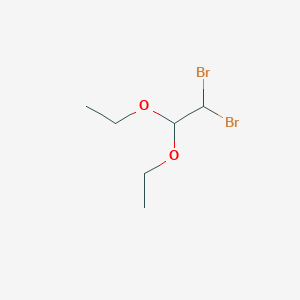

1,1-Dibromo-2,2-diethoxyethane is an organic compound with the molecular formula C6H12Br2O2. It is a dihaloacetal, specifically a dibromo derivative of diethoxyethane. This compound is known for its use in organic synthesis and various chemical reactions due to its reactivity and functional groups.

Aplicaciones Científicas De Investigación

1,1-Dibromo-2,2-diethoxyethane has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds.

Pharmaceuticals: Employed in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).

Material Science: Utilized in the preparation of polymers and advanced materials.

Chemical Research: Studied for its reactivity and mechanism in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1,1-Dibromo-2,2-diethoxyethane can be synthesized through the bromination of diethoxyethane. The reaction typically involves the addition of bromine (Br2) to diethoxyethane under controlled conditions. The reaction is carried out in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3) at low temperatures to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and advanced separation techniques such as distillation and crystallization are common in industrial production.

Análisis De Reacciones Químicas

Types of Reactions

1,1-Dibromo-2,2-diethoxyethane undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by nucleophiles such as hydroxide ions (OH-) or amines (NH2-).

Elimination Reactions: Under basic conditions, the compound can undergo elimination reactions to form alkenes.

Reduction Reactions: The bromine atoms can be reduced to form the corresponding diethoxyethane.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

Elimination: Strong bases like sodium ethoxide (NaOEt) or potassium tert-butoxide (KOtBu) in ethanol or tert-butanol.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

Major Products Formed

Substitution: Formation of diethoxyethanol or diethoxyamine derivatives.

Elimination: Formation of ethoxyethene.

Reduction: Formation of diethoxyethane.

Mecanismo De Acción

The mechanism of action of 1,1-dibromo-2,2-diethoxyethane involves its reactivity towards nucleophiles and bases. The bromine atoms act as leaving groups, allowing for substitution and elimination reactions. The compound’s reactivity is influenced by the electron-withdrawing effect of the bromine atoms, which makes the carbon atoms more susceptible to nucleophilic attack.

Comparación Con Compuestos Similares

Similar Compounds

1,1-Dibromoethane: Similar in structure but lacks the ethoxy groups.

1,2-Dibromoethane: Different in the position of bromine atoms.

1,1-Dibromo-2,2-dimethoxyethane: Similar but with methoxy groups instead of ethoxy groups.

Uniqueness

1,1-Dibromo-2,2-diethoxyethane is unique due to the presence of both bromine and ethoxy groups, which provide distinct reactivity and versatility in chemical synthesis. The ethoxy groups offer additional sites for chemical modification, making it a valuable intermediate in organic synthesis.

Actividad Biológica

1,1-Dibromo-2,2-diethoxyethane (CAS No. 761-17-1) is an organobromine compound that has garnered interest due to its potential biological activities and applications in various fields, including agriculture and pharmacology. This article explores the biological activity of this compound, highlighting its toxicological profiles, environmental fate, and potential therapeutic uses.

This compound is characterized by its molecular formula C6H12Br2O2. Its structure consists of two bromine atoms attached to a carbon chain that is further substituted with ethoxy groups. This unique structure contributes to its reactivity and biological interactions.

Acute Toxicity

Research indicates that this compound exhibits significant acute toxicity. In laboratory studies involving rodents, exposure through inhalation or oral routes resulted in observable effects such as lethargy and respiratory distress. The compound's lethal dose (LD50) values have been documented in various studies, demonstrating its potential hazards.

Chronic Effects

Chronic exposure to dibromo compounds has been linked to various health issues. For instance, studies on related compounds like 1,2-dibromoethane suggest possible carcinogenic effects and damage to the liver and kidneys in animal models . While specific chronic data on this compound is limited, analogs indicate a need for caution in long-term exposure scenarios.

Herbicidal Properties

Recent investigations have focused on the herbicidal activity of this compound. It has been shown to inhibit the growth of certain weed species effectively. The mechanism appears to involve disruption of metabolic pathways critical for plant growth. Table 1 summarizes the herbicidal efficacy against various plant species:

| Plant Species | Concentration (mg/L) | Efficacy (%) |

|---|---|---|

| Amaranthus retroflexus | 50 | 85 |

| Brassica napus | 100 | 90 |

| Triticum aestivum | 200 | 75 |

Antimicrobial Activity

Studies have also explored the antimicrobial properties of this compound. Preliminary results suggest that it possesses moderate antibacterial activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The Minimum Inhibitory Concentration (MIC) values are presented in Table 2:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Environmental Fate

The environmental impact of this compound is an area of concern due to its potential for persistence and bioaccumulation. Studies indicate that it can undergo hydrolysis and photodegradation in aquatic environments but may still pose risks to non-target organisms .

Occupational Exposure

A case study involving workers at a chemical plant highlighted the risks associated with exposure to dibromo compounds. Symptoms reported included respiratory issues and skin irritation upon dermal contact with products containing dibrominated compounds . This underscores the importance of safety measures in industrial settings.

Ecotoxicological Assessments

Ecotoxicological assessments have been conducted to evaluate the effects of this compound on aquatic life. Results indicated significant toxicity to fish species at concentrations above regulatory thresholds . These findings emphasize the need for careful monitoring of environmental levels.

Propiedades

IUPAC Name |

1,1-dibromo-2,2-diethoxyethane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12Br2O2/c1-3-9-6(5(7)8)10-4-2/h5-6H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPSWMEFJDCZIAC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(C(Br)Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12Br2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80340911 | |

| Record name | 1,1-Dibromo-2,2-diethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.97 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

761-17-1 | |

| Record name | 1,1-Dibromo-2,2-diethoxyethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80340911 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.